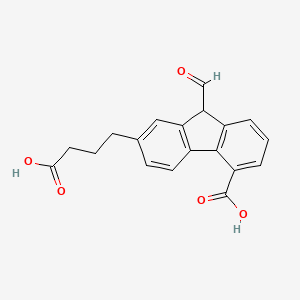
7-(3-Carboxypropyl)-9-formyl-9H-fluorene-4-carboxylic acid
Cat. No. B8511657
Key on ui cas rn:
917615-46-4
M. Wt: 324.3 g/mol
InChI Key: YRFQWENLINJVJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08252275B2
Procedure details


In a dry argon-purged flask with a reflux condenser, 7-(3-carboxy-propyl)-4-fluorenecarboxylic acid (4.0 g, 0.0135 mol) was dissolved in anh. DMF (120 mL) at 40° C. Ethyl formate (40 mL, stored over K2CO3 anh.) was added followed by addition of potassium tert-butoxide 95% (12.8 g, 0.108 mol, added in 2 portions). The reaction was stirred at about 40° C.-50° C. for four hours with the addition of anh. DMF (80 mL), anhydrous THF (5 mL) and ethyl formate (25 mL) at various intervals to aid solubility. The reaction was then stirred another 17 hours at room temperature. The ethyl formate was evaporated at reduced pressure. The reaction was quenched with water (150 mL) and acidified to pH 2 with concentrated HCl. The product was twice extracted with ethyl acetate (600 mL then 200 mL). The combined organic layers were washed 3 times with brine, dried over sodium sulfate, filtered and evaporated to dryness. The crude product (4.7 g, ˜100%, purity 80%) contained some unreacted starting material. 1H-NMR (d6-DMSO): δ (ppm) 11.4 (s, 1H, formyl); 8.3-7.0 (m, 7H, Ar); 2.7 (m, 2H, CH2); 2.3 (m, 2H, CH2); 1.9 (m, 2H, CH2).







Identifiers


|
REACTION_CXSMILES
|
[C:1]([CH2:4][CH2:5][CH2:6][C:7]1[CH:19]=[C:18]2[C:10]([C:11]3[C:12]([C:20]([OH:22])=[O:21])=[CH:13][CH:14]=[CH:15][C:16]=3[CH2:17]2)=[CH:9][CH:8]=1)([OH:3])=[O:2].[CH:23](OCC)=[O:24].CC(C)([O-])C.[K+].C1COCC1>CN(C=O)C>[CH:23]([CH:17]1[C:16]2[CH:15]=[CH:14][CH:13]=[C:12]([C:20]([OH:22])=[O:21])[C:11]=2[C:10]2[C:18]1=[CH:19][C:7]([CH2:6][CH2:5][CH2:4][C:1]([OH:3])=[O:2])=[CH:8][CH:9]=2)=[O:24] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)CCCC1=CC=C2C=3C(=CC=CC3CC2=C1)C(=O)O
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
12.8 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)OCC
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was then stirred another 17 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a dry argon-purged flask with a reflux condenser
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ethyl formate was evaporated at reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched with water (150 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The product was twice extracted with ethyl acetate (600 mL
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed 3 times with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
Outcomes


Product
Details
Reaction Time |
17 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(=O)C1C2=CC(=CC=C2C=2C(=CC=CC12)C(=O)O)CCCC(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
